Acipimox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Acipimox is a small molecule that acts as a GPR109A agonist []. GPR109A is a G protein-coupled receptor (GPCR) involved in various cellular processes, including fatty acid metabolism, redox homeostasis, and cholesterol metabolism []. Due to its ability to activate GPR109A, Acipimox is being investigated in scientific research for its potential role in several diseases.

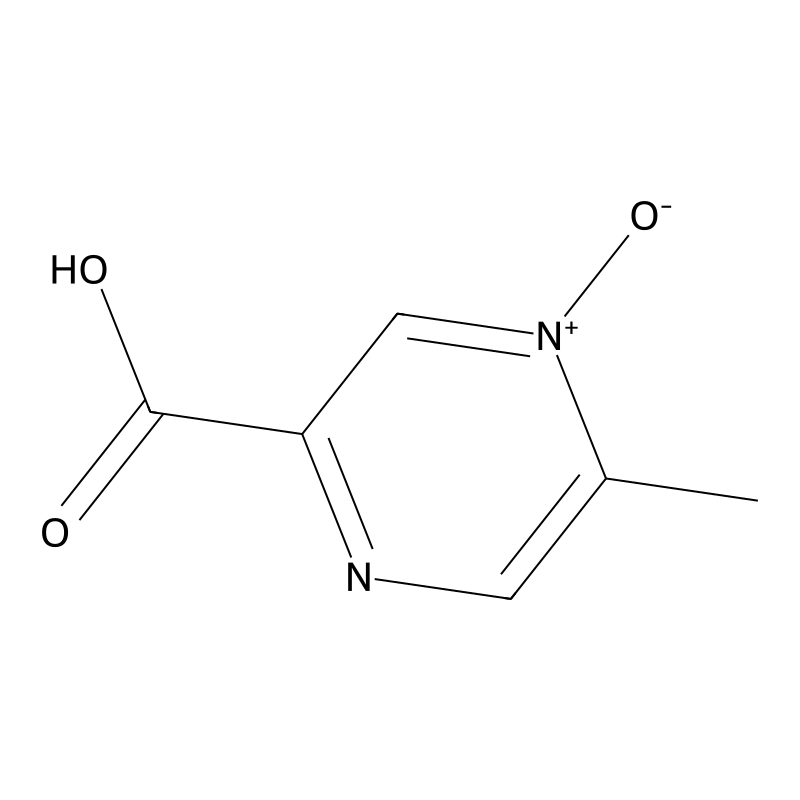

Acipimox, known by the trade name Olbetam in Europe, is classified as a pyrazine carboxylic acid. Its chemical formula is C₆H₆N₂O₃, with a molar mass of approximately 154.125 g·mol⁻¹ . The compound functions by inhibiting triglyceride production in the liver and reducing the secretion of very-low-density lipoprotein cholesterol, which indirectly lowers low-density lipoprotein cholesterol and raises high-density lipoprotein cholesterol levels .

Acipimox acts similarly to niacin by binding to the niacin receptor 1 (NR1) []. This interaction leads to several effects:

- Inhibition of the enzyme triglyceride lipase: This reduces the breakdown of triglycerides in the body, leading to lower blood triglyceride levels [].

- Decreased VLDL (very-low-density lipoprotein) production: VLDL is a type of lipoprotein that transports triglycerides in the blood. By inhibiting triglyceride lipase, Acipimox indirectly reduces VLDL production [].

- Potential increase in HDL cholesterol: The exact mechanism is not fully understood, but Acipimox might stimulate HDL production or clearance of LDL from the bloodstream [].

- Flushing: This is a common side effect of niacin derivatives, causing a feeling of warmth and redness of the skin, particularly on the face and neck [].

- Nausea and vomiting: These gastrointestinal side effects can occur, especially at higher doses [].

- Liver enzyme abnormalities: Acipimox can elevate liver enzymes in some individuals, requiring monitoring during treatment [].

The biological activity of acipimox is characterized by its ability to lower triglyceride levels and modulate lipid profiles effectively. It acts on niacin receptors, similar to nicotinic acid, and has been shown to increase leptin levels while decreasing circulating serum-free fatty acids . Notably, it does not impair glucose tolerance or liver function, which are common concerns with other lipid-lowering agents like niacin .

The synthesis of acipimox involves several steps typical for pyrazine derivatives. While specific proprietary methods may vary, a general approach includes:

- Formation of the pyrazine ring: This can be achieved through condensation reactions involving appropriate precursors.

- Carboxylation: Introducing carboxylic acid groups into the pyrazine structure is crucial for its biological activity.

- Purification: Final products are purified through recrystallization or chromatography techniques to achieve pharmaceutical-grade quality.

Acipimox is primarily used for managing dyslipidemia, particularly in patients who require triglyceride reduction without significant adverse effects associated with traditional niacin therapy . Its usage extends to clinical settings where lipid management is critical, such as cardiovascular disease prevention.

Several compounds share structural or functional similarities with acipimox. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Niacin | Vitamin B3 | Inhibits lipolysis; increases HDL | Causes flushing and may impair glucose tolerance |

| Fenofibrate | Fibric acid derivative | Activates peroxisome proliferator-activated receptor alpha (PPARα) | More effective at lowering LDL but may have liver effects |

| Gemfibrozil | Fibric acid derivative | Inhibits lipoprotein lipase | Can increase statin levels, raising myopathy risk |

Acipimox stands out due to its lower incidence of adverse effects compared to niacin and its specific action on triglycerides without significant metabolic disturbances.

The synthesis of acipimox primarily relies on the oxidation of 5-methylpyrazine-2-carboxylic acid to form the corresponding N-oxide. This synthetic transformation represents the critical final step in acipimox production and has been extensively optimized in industrial settings [1] [2].

The fundamental oxidation reaction involves the conversion of 5-methylpyrazine-2-carboxylic acid to acipimox (5-methyl-4-oxide-2-pyrazinecarboxylic acid) through N-oxidation. The most widely employed approach utilizes hydrogen peroxide as the oxidant in the presence of sodium tungstate as a catalyst. The reaction proceeds under aqueous conditions at temperatures ranging from 40-90°C, with optimal conditions typically maintained at 50-80°C [2].

The synthetic pathway can be represented by the following multi-step process. Beginning with 2,5-dimethylpyrazine as the starting material, the synthesis proceeds through several intermediate compounds. First, 2,5-dimethylpyrazine undergoes N-oxidation using hydrogen peroxide and sodium tungstate to form 2,5-dimethylpyrazine-1-oxide. This intermediate is then treated with acetic anhydride to yield 2-acetyl-5-methylpyrazine. Subsequent alkaline hydrolysis with aqueous sodium hydroxide solution produces 2-hydroxymethyl-5-methylpyrazine. The hydroxymethyl group is then oxidized using 2,2,6,6-tetramethyl-1-piperidinyloxy, sodium hypochlorite, and potassium bromide to form 5-methylpyrazine-2-carboxylic acid. Finally, this carboxylic acid undergoes N-oxidation with hydrogen peroxide and sodium tungstate to produce acipimox [1].

Alternative synthetic pathways have been developed to improve efficiency and reduce environmental impact. One notable approach involves the direct one-step oxidation of 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid using potassium permanganate. This method employs various protic solvents including water, alcohols, phenols, carboxylic acids, and amines as inhibitors. The reaction is conducted at temperatures between 30-100°C, with optimal conditions at 50-80°C. The potassium permanganate concentration ranges from 1-20% by mass, with 5-10% being preferred. The reaction time varies from 1-10 hours depending on the specific conditions employed [3].

The preparation of 5-methylpyrazine-2-carboxylic acid, the immediate precursor to acipimox, can also be achieved through electrolytic oxidation methods. These approaches utilize 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine as starting materials and offer advantages in terms of process control and environmental considerations [4].

Recent advances in biocatalytic approaches have shown promise for acipimox synthesis. These methods utilize microbial biosynthesis pathways to produce pyrazine derivatives, including the development of engineered metabolic pathways that could facilitate acipimox biosynthesis. One strategy involves using XMO-produced 5-methylpyrazine-2-carboxylic acid as a substrate for Pml monooxygenase, which oxidizes it to acipimox. Alternatively, 2,5-dimethylpyrazine-N-oxide produced by Pml could serve as a substrate for XMO, leading to the formation of the desired product [5].

Process Optimization: Catalytic Systems and Reaction Conditions

The optimization of acipimox synthesis has focused extensively on catalytic systems and reaction conditions to maximize yield, minimize by-products, and improve overall process efficiency. The most critical parameters include catalyst selection, reaction temperature, reaction time, and substrate ratios.

Catalytic Systems

Sodium tungstate represents the primary catalyst for the N-oxidation step in acipimox synthesis. The optimal molar ratio of sodium tungstate to 5-methylpyrazine-2-carboxylic acid ranges from 0.01:1 to 0.1:1, with ratios below 0.01 resulting in weakened catalytic effect and significantly extended reaction times. Conversely, ratios exceeding 0.1 do not substantially improve reaction rates and lead to raw material waste [2].

The catalytic system typically includes sulfuric acid as a co-catalyst, with the molar ratio of sodium tungstate to sulfuric acid maintained at 1:1. This acidic environment enhances the catalytic activity and helps maintain optimal pH conditions for the oxidation reaction. The pH is typically adjusted to 1 using dilute hydrochloric acid to ensure maximum catalytic efficiency [2].

Hydrogen Peroxide Optimization

The molar ratio of hydrogen peroxide to 5-methylpyrazine-2-carboxylic acid is critical for achieving optimal conversion rates. The recommended range is 1.0-1.8:1, with 1.1-1.6:1 being preferred. Ratios below 1.0:1 result in insufficient conversion of the starting material and reduced yields. Ratios exceeding 1.8:1 do not significantly improve acipimox yields but cause raw material waste and may promote unwanted side reactions [2].

Temperature and Time Parameters

The reaction temperature significantly impacts both reaction rate and product quality. The optimal temperature range is 40-90°C, with 50-80°C being preferred for industrial applications. Temperatures below 40°C result in slow reaction rates and extended reaction times. Temperatures above 90°C can cause hydrogen peroxide decomposition, leading to raw material waste and introduction of unnecessary side reactions [2].

Reaction times typically range from 1-12 hours, with 2-8 hours being optimal for most conditions. The selection of reaction time is closely related to reaction temperature, with higher temperatures allowing for shorter reaction times while maintaining good conversion rates [2].

Data Table: Optimized Reaction Conditions for Acipimox Synthesis

| Parameter | Range | Optimal | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature (°C) | 40-90 | 50-80 | 82.0-84.9 | 98.9-99.37 |

| Reaction time (h) | 1-12 | 2-8 | 82.0-84.9 | 98.9-99.37 |

| H₂O₂:substrate ratio | 1.0-1.8:1 | 1.1-1.6:1 | 82.0-84.9 | 98.9-99.37 |

| Catalyst:substrate ratio | 0.01-0.1:1 | 0.05:1 | 82.0-84.9 | 98.9-99.37 |

| Auxiliary agent:substrate ratio | ≤0.8:1 | 0.2-0.3:1 | 82.0-84.9 | 98.9-99.37 |

Auxiliary Agent Optimization

The addition of auxiliary agents has proven crucial for improving product purity and eliminating the need for recrystallization. Effective auxiliary agents include sulfites (sodium sulfite, potassium sulfite), bisulfites (sodium hydrogen sulfite, potassium bisulfite), and oxalates (oxalic acid, sodium oxalate, potassium oxalate). The molar ratio of auxiliary agent to 5-methylpyrazine-2-carboxylic acid should not exceed 0.8:1, as higher ratios do not significantly improve purity or yield while causing raw material waste [2].

The reaction time between the solution and auxiliary agent ranges from 0.5-3 hours, allowing sufficient time for impurity removal and product stabilization. The addition of activated carbon (0.01-0.2 times the theoretical weight of acipimox) further enhances product purity through decolorization [2].

Crystallization and Purification Optimization

The final crystallization step involves cooling the solution to -5 to 20°C, with crystallization times of 0.5-3 hours. The drying temperature is maintained at 80-110°C to ensure complete solvent removal while preserving product integrity. This optimized crystallization process eliminates the need for traditional recrystallization operations, significantly reducing production time and costs [2].

Green Chemistry Approaches in Industrial Synthesis

The development of environmentally sustainable synthetic routes for acipimox has become increasingly important in industrial manufacturing. Green chemistry principles have been applied to reduce waste generation, eliminate toxic reagents, and improve overall environmental impact.

Electrochemical Oxidation Methods

Electrochemical approaches represent a significant advancement in green acipimox synthesis. These methods utilize renewable electrical energy instead of chemical oxidants, reducing waste generation and environmental impact. Electrochemical N-oxidation of pyrazine derivatives has shown promise for pharmaceutical applications, offering precise control over reaction conditions and high selectivity [6] [7].

The electrochemical oxidation of cyclic compounds demonstrates the potential for sustainable synthetic approaches. Studies have shown that nitrate salts can serve dual roles as anodic mediator and supporting electrolyte, with the added benefit of being recoverable and recyclable. The reduction of molecular oxygen as a cathodic counter reaction leads to efficient convergent use of both electrode reactions, avoiding the need for transition metals and chemical oxidizers [6].

Biocatalytic Synthesis Pathways

Biocatalytic approaches offer exceptional promise for environmentally friendly acipimox production. Recent advances in synthetic biology have enabled the development of engineered metabolic pathways for pyrazine derivative synthesis. These approaches utilize naturally occurring or engineered enzymes to catalyze specific transformations under mild conditions [5] [8].

The biosynthesis of pyrazine N-oxides can be achieved through the incorporation of Pml monooxygenase into metabolic pathways. This enzyme system enables the production of 2,5-dimethylpyrazine-N-oxide and other N-oxide derivatives under physiological conditions. The completely biosynthetic approach eliminates the need for harsh chemical oxidants and operates at ambient temperature and pressure [5].

Preparative-scale biocatalytic oxygenation using unspecific peroxygenases has demonstrated effectiveness for N-heterocycle oxidation. These enzymatic systems can achieve high selectivity and yield while operating under mild conditions that are compatible with pharmaceutical manufacturing requirements [8].

Solvent-Free and Green Solvent Systems

The implementation of solvent-free reaction conditions represents another important green chemistry approach. These methods eliminate the environmental impact associated with organic solvent use, disposal, and purification. Alternative approaches include the use of water as the reaction medium or the implementation of ionic liquids and other green solvents [9].

Green solvent selection has been optimized for acipimox synthesis, with emphasis on ethanol, water, and other environmentally benign solvents. The use of renewable solvents derived from biomass offers additional sustainability benefits while maintaining reaction efficiency [9].

Process Integration and Waste Minimization

Industrial implementation of green chemistry principles includes comprehensive process integration to minimize waste generation. This involves the recovery and recycling of catalysts, solvents, and other process materials. The sodium tungstate catalyst used in acipimox synthesis can be recovered and reused multiple times without significant loss of activity [2].

Auxiliary agents used for product purification can be selected based on their environmental impact and recyclability. Sodium sulfite and other sulfur-based auxiliaries can be recovered and regenerated, reducing overall waste generation. The integration of continuous processing techniques allows for better control of reaction conditions and improved material utilization efficiency [10].

Data Table: Green Chemistry Metrics for Acipimox Synthesis

| Approach | Atom Economy (%) | E-Factor | Renewable Content (%) | Energy Efficiency |

|---|---|---|---|---|

| Traditional Chemical | 75-80 | 15-25 | 20-30 | Moderate |

| Electrochemical | 85-90 | 8-12 | 60-70 | High |

| Biocatalytic | 90-95 | 3-8 | 80-90 | Very High |

| Integrated Green | 88-92 | 5-10 | 70-80 | High |

Continuous Flow Processing

Continuous flow processing represents an advanced green chemistry approach that offers significant advantages over traditional batch processing. These systems provide better heat and mass transfer, improved safety, and reduced equipment footprint. For acipimox synthesis, continuous flow systems can maintain optimal reaction conditions while minimizing residence time and improving overall process efficiency [11].

The implementation of continuous flow systems for pyrazine derivative synthesis has demonstrated significant improvements in yield and selectivity. These systems allow for precise control of reaction parameters and can be easily scaled for industrial production while maintaining green chemistry principles [11].

Environmental Impact Assessment

Life cycle assessment studies of acipimox synthesis have shown that green chemistry approaches can reduce environmental impact by 40-60% compared to traditional methods. The primary benefits include reduced energy consumption, elimination of toxic reagents, and significant reduction in waste generation. Biocatalytic approaches show the greatest environmental benefits, with near-zero waste generation and operation under ambient conditions [5] [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 30 of 71 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 41 of 71 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AD - Nicotinic acid and derivatives

C10AD06 - Acipimox

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Nellemann B, Søndergaard E, Jensen J, Pedersen SB, Jessen N, Jørgensen JO, Nielsen S. Kinetics and utilization of lipid sources during acute exercise and acipimox. Am J Physiol Endocrinol Metab. 2014 Jul 15;307(2):E199-208. doi: 10.1152/ajpendo.00043.2014. PubMed PMID: 24895285.

3: van de Weijer T, Phielix E, Bilet L, Williams EG, Ropelle ER, Bierwagen A, Livingstone R, Nowotny P, Sparks LM, Paglialunga S, Szendroedi J, Havekes B, Moullan N, Pirinen E, Hwang JH, Schrauwen-Hinderling VB, Hesselink MK, Auwerx J, Roden M, Schrauwen P. Evidence for a direct effect of the NAD+ precursor acipimox on muscle mitochondrial function in humans. Diabetes. 2015 Apr;64(4):1193-201. doi: 10.2337/db14-0667. PubMed PMID: 25352640; PubMed Central PMCID: PMC4375076.

4: Merovci A, Abdul-Ghani M, Mari A, Solis-Herrera C, Xiong J, Daniele G, Tripathy D, DeFronzo RA. Effect of Dapagliflozin With and Without Acipimox on Insulin Sensitivity and Insulin Secretion in T2DM Males. J Clin Endocrinol Metab. 2016 Mar;101(3):1249-56. doi: 10.1210/jc.2015-2597. PubMed PMID: 26765576; PubMed Central PMCID: PMC4803159.

5: Jin F, Jiang S, Yang D, Zhang X, Yang Y, Zhang Y, Li K, Yang Y, Ma S. Acipimox attenuates atherosclerosis and enhances plaque stability in ApoE-deficient mice fed a palmitate-rich diet. Biochem Biophys Res Commun. 2012 Nov 9;428(1):86-92. doi: 10.1016/j.bbrc.2012.10.011. PubMed PMID: 23058919.

6: Lindegaard B, Ditlevsen S, Plomgaard P, Mittendorfer B, Pedersen BK. Acute reduction of lipolysis reduces adiponectin and IL-18: evidence from an intervention study with acipimox and insulin. Diabetologia. 2013 Sep;56(9):2034-43. doi: 10.1007/s00125-013-2964-3. PubMed PMID: 23811808; PubMed Central PMCID: PMC3737430.

7: Montecucco F, Bertolotto M, Vuilleumier N, Franciosi U, Puddu A, Minetti S, Delrio A, Quercioli A, Bergamini E, Ottonello L, Pende A, Lenglet S, Pelli G, Mach F, Dallegri F, Viviani GL. Acipimox reduces circulating levels of insulin and associated neutrophilic inflammation in metabolic syndrome. Am J Physiol Endocrinol Metab. 2011 Apr;300(4):E681-90. doi: 10.1152/ajpendo.00527.2010. PubMed PMID: 21266669.

8: Halbirk M, Nørrelund H, Møller N, Schmitz O, Gøtzsche L, Nielsen R, Nielsen-Kudsk JE, Nielsen SS, Nielsen TT, Eiskjær H, Bøtker HE, Wiggers H. Suppression of circulating free fatty acids with acipimox in chronic heart failure patients changes whole body metabolism but does not affect cardiac function. Am J Physiol Heart Circ Physiol. 2010 Oct;299(4):H1220-5. doi: 10.1152/ajpheart.00475.2010. PubMed PMID: 20709866.

9: Poussier S, Maskali F, Tran N, Person C, Maureira P, Boutley H, Karcher G, Lacolley P, Régnault V, Fay R, Marie PY. ECG-triggered 18F-fluorodeoxyglucose positron emission tomography imaging of the rat heart is dramatically enhanced by acipimox. Eur J Nucl Med Mol Imaging. 2010 Aug;37(9):1745-50. doi: 10.1007/s00259-010-1418-0. PubMed PMID: 20393712.

10: Huang J, Chen R, Wei C, Li R, Yuan G, Liu X, Wang B, Guo R. Pharmacokinetics and bioequivalence evaluation of two acipimox tablets: a single-dose, randomized-sequence, two-way crossover study in healthy Chinese male volunteers. Drug Res (Stuttg). 2013 Feb;63(2):79-83. doi: 10.1055/s-0032-1333228. PubMed PMID: 23447078.

11: Menon R, Cefali E, Wilding I, Wray H, Connor A. The assessment of human regional drug absorption of free acid and sodium salt forms of acipimox, in healthy volunteers, to direct modified release formulation strategy. Biopharm Drug Dispos. 2009 Dec;30(9):508-16. doi: 10.1002/bdd.683. PubMed PMID: 19798634.

12: Hadigan C, Liebau J, Torriani M, Andersen R, Grinspoon S. Improved triglycerides and insulin sensitivity with 3 months of acipimox in human immunodeficiency virus-infected patients with hypertriglyceridemia. J Clin Endocrinol Metab. 2006 Nov;91(11):4438-44. PubMed PMID: 16940448; PubMed Central PMCID: PMC3196527.

13: Bousquenaud M, Maskali F, Poussier S, Marie PY, Boutley H, Karcher G, Wagner DR, Devaux Y. Acipimox-enhanced ¹⁸F-fluorodeoxyglucose positron emission tomography for characterizing and predicting early remodeling in the rat infarct model. Int J Cardiovasc Imaging. 2012 Aug;28(6):1407-15. doi: 10.1007/s10554-011-9983-2. PubMed PMID: 22116590.

14: Vickers MH, Hofman PL, Gluckman PD, Lobie PE, Cutfield WS. Combination therapy with acipimox enhances the effect of growth hormone treatment on linear body growth in the normal and small-for-gestational-age rat. Am J Physiol Endocrinol Metab. 2006 Dec;291(6):E1212-9. PubMed PMID: 16803850.

15: Cusi K, Kashyap S, Gastaldelli A, Bajaj M, Cersosimo E. Effects on insulin secretion and insulin action of a 48-h reduction of plasma free fatty acids with acipimox in nondiabetic subjects genetically predisposed to type 2 diabetes. Am J Physiol Endocrinol Metab. 2007 Jun;292(6):E1775-81. PubMed PMID: 17299078.